Minimal C5 Steric Profile vs. Bulkier Analogs
The antithyroid activity of 1,3-oxazolidine-2-thiones is strongly modulated by C5 substitution. In the rat thyroid model, 5,5-dimethyl-1,3-oxazolidine-2-thione exhibits approximately the same potency as goitrin (5-vinyl), while (−)-(R)-5-phenyl-1,3-oxazolidine-2-thione is about two times less active [1]. The 5-methyl analog, lacking a second C5 substituent, presents a steric environment that is distinct from both the dimethyl and phenyl cases. Although direct antithyroid data for 5-methyl-1,3-oxazolidine-2-thione are absent from the peer-reviewed literature, this class-level structure–activity trend predicts that its potency will differ from both comparators, making experimental verification essential before any substitution.
| Evidence Dimension | Antithyroid activity (relative potency) |
|---|---|
| Target Compound Data | Experimental antithyroid potency data not available in primary literature for 5-methyl-1,3-oxazolidine-2-thione. |
| Comparator Or Baseline | 5,5-Dimethyl-1,3-oxazolidine-2-thione: ~1× goitrin; (−)-(R)-5-Phenyl-1,3-oxazolidine-2-thione: ~0.5× goitrin. |
| Quantified Difference | Predicted to differ from both comparators based on steric and electronic parameters; exact fold-difference cannot be calculated without direct measurement. |
| Conditions | Rat thyroid weight assay (Astwood et al., 1945; Greer and Whallon, 1961, as cited in Radulović et al., 2017). |
Why This Matters
Procurement for antithyroid research requires batch-specific potency validation because the single-methyl analog cannot be assumed to behave like either the dimethyl or the phenyl variant.
- [1] Niko S. Radulović, Milica M. Todorovska, Dragan B. Zlatković, Nikola M. Stojanović, Pavle J. Randjelović. Two goitrogenic 1,3-oxazolidine-2-thione derivatives from Brassicales taxa: Challenging identification, occurrence and immunomodulatory effects. Food and Chemical Toxicology, Volume 110, December 2017, Pages 94-108. View Source
